N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-16(2,3)19-14(12-8-24-9-13(12)18-19)17-15(21)10-5-4-6-11(7-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQCTVHBDLVNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The foundational step involves constructing the thieno[3,4-c]pyrazole system. Two predominant methods have been validated:
Method 1: Hydrazine-Mediated Cyclization
Reaction of 3,4-dicyanothiophene derivatives with tert-butylhydrazine in ethanol at reflux (78°C) for 12-16 hours produces the dihydrothienopyrazole core.
$$
\ce{3,4-NC-C4H2S-CN + tBuNHNH2 ->[EtOH][\Delta] Thieno[3,4-c]pyrazole core}
$$
Key Parameters:
- Solvent: Anhydrous ethanol
- Temperature: 78°C (reflux)
- Yield: 68-72% (reported for analogous systems)
Method 2: Iodine-Mediated Electrophilic Cyclization
Employing molecular iodine (1.2 equiv) in DMF at 60°C facilitates intramolecular cyclization of 3-amino-4-(prop-1-yn-1-yl)thiophene-2-carboxamide precursors.
$$
\ce{Precursor ->[I2][DMF, 60°C] Thieno[3,4-c]pyrazole}
$$
Advantages:
- Shorter reaction time (4-6 hours)
- Improved functional group tolerance
tert-Butyl Group Introduction
Direct Alkylation Strategies
Post-cyclization alkylation using tert-butyl bromide under phase-transfer conditions:
Reaction Setup:
- Substrate: 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine
- Alkylating agent: tert-BuBr (1.5 equiv)
- Base: K2CO3 (2.0 equiv)
- Solvent: DMF/H2O (4:1)
- Catalyst: TBAB (0.1 equiv)
- Temperature: 80°C, 8 hours
$$
\ce{NH2-Thienopyrazole + tBuBr ->[K2CO3][TBAB] N-tBu-Thienopyrazole}
$$
Yield Optimization:
- Excess alkylating agent increases di-alkylation byproducts
- Optimal results achieved with slow reagent addition over 2 hours
3-Nitrobenzamide Installation
Amide Coupling Methodologies
Method A: Acid Chloride Coupling
- Synthesis of 3-nitrobenzoyl chloride:
- 3-nitrobenzoic acid (1.0 equiv) + SOCl2 (3.0 equiv), reflux 3 hours
- Yield: 92-95%
- Coupling reaction:
- 2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (1.0 equiv)
- 3-nitrobenzoyl chloride (1.2 equiv)
- Base: Et3N (2.5 equiv)
- Solvent: Dry THF, 0°C → RT, 12 hours
$$
\ce{Amine + ClC(O)Ar-NO2 ->[Et3N][THF] Target compound}
$$
Purification:
- Sequential washes with 5% NaHCO3 and brine
- Column chromatography (SiO2, EtOAc/hexane 1:3)
Method B: EDCI/HOBt-Mediated Coupling
Enhanced efficiency for sterically hindered amines:
- EDCI (1.5 equiv)
- HOBt (1.5 equiv)
- DIPEA (3.0 equiv)
- DCM, 0°C → RT, 24 hours
Comparative Performance:
| Parameter | Acid Chloride | EDCI/HOBt |
|---|---|---|
| Yield | 65% | 78% |
| Reaction Time | 12 h | 24 h |
| Byproduct Formation | 8-12% | <5% |
Process Optimization and Scale-Up Challenges
Critical Control Parameters
- Oxygen Sensitivity : The nitro group necessitates inert atmosphere handling (<10 ppm O2) during amidation
- Temperature Gradients :
- Cyclization: Strict maintenance of 78±2°C
- Alkylation: Ramp rate ≤5°C/min to 80°C
- Solvent Selection :
- DMF preferred for solubility but requires thorough removal (<50 ppm residual)
Industrial-Scale Considerations:
- Continuous flow reactors for exothermic amidation step
- Crystallization optimization using anti-solvent precipitation
Analytical Characterization
Critical quality attributes verified through:
- HPLC Purity : >99.5% (C18 column, 0.1% TFA/ACN gradient)
- Mass Spectrometry :
- ESI-MS m/z: 385.12 [M+H]+ (calculated 385.14)
- XRD Analysis :
- Orthorhombic crystal system
- Space group P212121
Emerging Methodologies
Photoredox Catalysis
Recent advances employ [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 catalyst for:
- Mild tert-butyl group introduction via C-N bond formation
- Redox-neutral conditions (room temperature, visible light)
Preliminary Results:
- 82% yield in alkylation step
- Reduced thermal degradation of nitro group
Chemical Reactions Analysis
Types of Reactions
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening or formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The benzamide moiety can participate in nucleophilic aromatic substitution reactions, especially if electron-withdrawing groups are present on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogenation with palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, or ring-opened products.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzamides with various nucleophiles.
Scientific Research Applications
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological targets. The thieno[3,4-c]pyrazole core can also interact with various molecular targets, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related to the target molecule, differing primarily in substituents on the pyrazole ring or benzamide group:
Table 1: Key Structural Analogues and Differences
Key Comparative Findings
Substituent Position and Electronic Effects :
- The 3-nitrobenzamide group in the target compound provides stronger electron withdrawal compared to the 4-nitrophenyl group in 10d-8 . This difference may influence binding interactions in biological systems (e.g., enzyme inhibition).
- The trifluoromethyl group in the analogue from offers a balance of electronegativity and metabolic stability, whereas the nitro group in the target compound may confer higher reactivity .
The biphenyl acetamide group in introduces greater steric bulk, which could hinder binding in sterically sensitive targets but improve solubility via the acetamide linkage .
Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods described in and , involving condensation of tert-butyl-substituted heterocycles with nitrobenzoyl chloride. By contrast, trifluoromethyl and biphenyl derivatives (–5) require specialized reagents (e.g., trifluoromethylation agents or Suzuki coupling) .
Research Implications and Limitations
The nitro group’s meta position may optimize hydrogen bonding, while the tert-butyl group could enhance pharmacokinetic properties. However, the absence of explicit biological data in the evidence limits conclusive comparisons. Further studies should prioritize synthesizing these analogues and evaluating their activity in standardized assays.
Biological Activity
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a thienopyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that includes a thieno[3,4-c]pyrazole core and a nitrobenzamide functional group, which contributes to its diverse biological properties.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various microorganisms including Candida albicans and Escherichia coli. The mechanism of action appears to involve the inhibition of specific enzymes that are crucial for microbial growth and proliferation .
Anticancer Activity
this compound has been studied for its anticancer potential. It is believed to interact with serine/threonine kinases involved in the MAP kinase signaling pathway. This interaction may lead to the modulation of cytokine production in macrophages, suggesting anti-inflammatory effects that could be beneficial in cancer treatment .
Anti-inflammatory Effects
The compound's ability to inhibit inflammatory cytokines indicates potential therapeutic applications in treating inflammatory diseases. It has shown promise in modulating cellular processes related to inflammation and tumor progression .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thienopyrazole derivatives, this compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods and MIC (Minimum Inhibitory Concentration) assays to quantify efficacy.
- Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., A549 lung cancer cells). Results indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis, as evidenced by increased caspase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
